molecular formula C7H8ClFN2 B14838702 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine

2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine

Cat. No.: B14838702
M. Wt: 174.60 g/mol
InChI Key: MEFJIFWETJWPDX-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 5-chloro-4-fluoropyridine with ethanamine. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Condensation Reactions: It can react with substituted benzoyl chlorides to form novel amides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for substitution reactions and benzoyl chlorides for condensation reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, such as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, which is a key intermediate in the production of JAK2 kinase inhibitors.

Scientific Research Applications

2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.

    Agrochemicals: The compound is explored for its potential use in developing new fungicides and pesticides.

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
  • 2-(2-Chloro-5-fluoropyridin-4-yl)ethanamine

Uniqueness

2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(5-chloro-4-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-6-4-11-5(1-2-10)3-7(6)9/h3-4H,1-2,10H2

InChI Key

MEFJIFWETJWPDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Cl)CCN

Origin of Product

United States

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